Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone
CAS No.: 496054-77-4
Cat. No.: VC21487852
Molecular Formula: C21H27FN2O
Molecular Weight: 342.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496054-77-4 |
|---|---|
| Molecular Formula | C21H27FN2O |
| Molecular Weight | 342.4g/mol |
| IUPAC Name | 1-adamantyl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H27FN2O/c22-18-3-1-2-4-19(18)23-5-7-24(8-6-23)20(25)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2 |
| Standard InChI Key | YLDHXUJVRLNQAE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2F)C(=O)C34CC5CC(C3)CC(C5)C4 |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2F)C(=O)C34CC5CC(C3)CC(C5)C4 |
Introduction
Chemical Identity and Structural Characteristics
Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone, with IUPAC name 1-adamantyl-[4-(2-fluorophenyl)piperazin-1-yl]methanone, is characterized by a complex molecular architecture that integrates multiple functional groups. The compound features a rigid adamantane cage connected to a piperazine ring through a carbonyl linkage, with a 2-fluorophenyl substituent attached to the opposite nitrogen of the piperazine moiety .
Basic Information
The compound is officially registered with CAS number 496054-77-4 and possesses the molecular formula C21H27FN2O with a molecular weight of 342.45 g/mol . The structural complexity of this compound arises from the integration of three distinct moieties:
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Adamantane moiety: A rigid tricyclic structure that provides hydrophobicity and structural stability
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Piperazine ring: A six-membered heterocyclic system containing two nitrogen atoms in positions 1 and 4
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2-Fluorophenyl group: An aromatic ring with a fluorine substituent at the ortho position
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Ketone linkage: A carbonyl group connecting the adamantane to the piperazine ring
Physical and Chemical Properties
The physical and chemical properties of adamantanyl 4-(2-fluorophenyl)piperazinyl ketone are crucial for understanding its behavior in biological systems and its potential applications. Table 1 summarizes the key physicochemical properties of this compound .
Table 1: Physicochemical Properties of Adamantanyl 4-(2-Fluorophenyl)Piperazinyl Ketone
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 342.45 g/mol | Calculated |
| Boiling Point | 498.0±40.0 °C | Predicted |
| Density | 1.229±0.06 g/cm³ | Predicted |
| pKa | 1.53±0.10 | Predicted |
| Appearance | Solid | Observed |
| Solubility | Soluble in organic solvents | Experimental |
These properties highlight the lipophilic nature of the compound, which is largely contributed by the adamantane moiety. The fluorine substituent on the phenyl ring likely influences the electronic distribution and reactivity of the molecule .
Structural Analysis and Conformation
Crystallographic studies of similar compounds provide valuable insights into the preferred conformation and molecular packing of adamantanyl 4-(2-fluorophenyl)piperazinyl ketone. X-ray diffraction analysis reveals important structural features that may influence the compound's biological activity and chemical reactivity .
Conformational Analysis
Research on related compounds indicates that adamantanyl derivatives can adopt different conformations based on the torsion angle between the carbonyl group and the adjacent ring systems. Two main conformational types have been observed :
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Folded conformation (syn-clinal): Characterized by a torsion angle between 60-75°
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Extended conformation (anti-periplanar): Characterized by a torsion angle of approximately 175-180°
Ring Conformations
Both the adamantane moiety and the piperazine ring in adamantanyl 4-(2-fluorophenyl)piperazinyl ketone typically adopt chair conformations, which represent energetically favorable arrangements. The chair conformation of the piperazine ring places the substituents in equatorial positions, minimizing steric interactions .
Synthesis and Preparation Methods
The synthesis of adamantanyl 4-(2-fluorophenyl)piperazinyl ketone typically involves a multi-step process that combines adamantane derivatives with appropriately functionalized piperazine compounds.
Alternative Synthetic Approaches
For structurally related compounds, alternative synthetic approaches have been reported, including :
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Condensation reactions: For example, the condensation of adamantan-1-yl isothiocyanate with piperidine to form a carbothioamide intermediate, which can then be further functionalized.
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Amide formation: Direct coupling of adamantane-1-carboxylic acid with the appropriate piperazine derivative using standard amide coupling reagents.
These synthetic approaches typically require optimization of reaction conditions to achieve high yields and purity, which is essential for pharmaceutical applications.
Intermolecular Interactions and Crystal Packing
The three-dimensional arrangement of adamantanyl 4-(2-fluorophenyl)piperazinyl ketone molecules in the solid state is influenced by various intermolecular interactions that contribute to crystal stability and may provide insights into potential binding modes with biological targets .
Key Intermolecular Interactions
Studies on structurally similar compounds have identified several types of intermolecular interactions that may be relevant to adamantanyl 4-(2-fluorophenyl)piperazinyl ketone :
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C-H···N interactions: Involving hydrogen atoms from the piperazine ring and nitrogen atoms of adjacent molecules
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C-H···F interactions: Facilitated by the fluorine atom on the phenyl ring
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Dispersion forces: Contributing significantly to the stabilization of molecular dimers in the crystal lattice
These interactions collectively determine the crystal packing arrangement and may influence the compound's physicochemical properties, such as solubility and melting point.
Energetics of Molecular Dimers
Computational analyses of similar adamantanyl derivatives suggest that the formation of molecular dimers in the crystal lattice is primarily driven by dispersion forces, which can contribute more than 70% to the total intermolecular interaction energy . The estimated interaction energies for different dimeric arrangements range from approximately -5 to -15 kcal/mol, depending on the specific interactions involved.
Molecular Docking and Interaction Studies
Computational approaches such as molecular docking provide valuable insights into the potential binding modes of adamantanyl 4-(2-fluorophenyl)piperazinyl ketone with biological targets .
Interaction with Sphingosine Kinase 1
Molecular docking studies on structurally related compounds have investigated their binding to human sphingosine kinase 1 (SPHK1), a target implicated in cancer progression . These analyses revealed that:
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The compounds can adopt a non-folded conformation when binding to the enzyme's active site
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They occupy positions similar to known SPHK1 inhibitors such as PF-543
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The adamantane and piperazine moieties interact with hydrophobic residues in the lipid-binding pocket
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The fluorine substituent may participate in specific interactions with active site residues
Docking scores for similar compounds ranged from -9.0 to -9.4 kcal/mol, suggesting favorable binding energetics .
Comparative Analysis with Related Compounds
A comparison of adamantanyl 4-(2-fluorophenyl)piperazinyl ketone with structurally related compounds provides insights into the effects of specific structural modifications on physical, chemical, and biological properties.
Comparison with Other Adamantane Derivatives
Table 2: Comparison of Adamantanyl 4-(2-Fluorophenyl)Piperazinyl Ketone with Related Compounds
These structural variations can significantly impact the compounds' biological activities, physicochemical properties, and potential therapeutic applications.
Effect of Fluorine Substitution
The presence of a fluorine atom at the ortho position of the phenyl ring in adamantanyl 4-(2-fluorophenyl)piperazinyl ketone imparts specific properties to the molecule :
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Electronic effects: The electronegative fluorine atom withdraws electron density from the aromatic ring, affecting its electronic distribution
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Metabolic stability: Fluorine substitution can block potential sites of metabolic oxidation, potentially extending the compound's half-life
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Binding interactions: The fluorine atom can participate in unique interactions with biological targets, including hydrogen bonding and dipole-dipole interactions
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Lipophilicity: Fluorination can alter the compound's lipophilicity, affecting its membrane permeability and distribution in biological systems
Current Research and Future Directions
Research on adamantanyl derivatives, including piperazine-containing compounds, continues to evolve with new applications and structural modifications being explored.
Emerging Applications
Recent research suggests several promising directions for adamantanyl 4-(2-fluorophenyl)piperazinyl ketone and related compounds :
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Development of selective enzyme inhibitors: Targeting specific enzymes involved in disease processes, such as sphingosine kinase 1 in cancer or DPP-4 in diabetes
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Design of receptor modulators: Creating compounds that selectively interact with specific neurotransmitter receptors for treating neurological and psychiatric disorders
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Exploration of novel antiviral mechanisms: Investigating interactions with viral targets beyond the M2 ion channel, such as viral proteases or polymerases
These applications leverage the unique structural features of adamantanyl 4-(2-fluorophenyl)piperazinyl ketone to address specific therapeutic needs.
Structure Optimization Strategies
Future research on adamantanyl 4-(2-fluorophenyl)piperazinyl ketone could focus on structural optimization to enhance specific properties :
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Modification of the adamantane scaffold: Incorporating heteroatoms or additional substituents to alter the lipophilicity and binding properties
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Variation of the piperazine substitution pattern: Exploring different substituents on the piperazine ring to enhance target selectivity
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Alternative fluorine substitution patterns: Investigating the effects of fluorine at different positions on the phenyl ring or multiple fluorine substitutions
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Exploration of bioisosteric replacements: Replacing specific functional groups with bioisosteres to improve pharmacokinetic properties or target interactions
These optimization strategies could lead to the development of more potent and selective compounds with improved drug-like properties.
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